4,5-Dimethoxy-1-indanone
Overview
Description
4,5-Dimethoxy-1-indanone is an organic compound with the molecular formula C11H12O3. It is a derivative of 1-indanone, characterized by the presence of two methoxy groups at the 4 and 5 positions of the indanone ring.
Mechanism of Action
Target of Action
Indanone derivatives have been widely used in medicine, agriculture, and natural products synthesis . They have shown biological activity and have been used as antiviral, antibacterial agents, anticancer drugs, pharmaceuticals used in Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for hepatitis C treatment .
Mode of Action
It’s known that the compound undergoes an unusual transformation under catalytic reaction conditions (acid treatment), yielding exclusively 4,5-dimethoxy-2-indanone . A plausible mechanism for the rearrangement is discussed .
Biochemical Pathways
Indanone derivatives have been found to interact with adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines, especially adrenaline and noradrenaline .
Result of Action
Indanone derivatives have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects .
Action Environment
It’s known that the compound is a solid with a melting point of 73-77 °c , suggesting that it may be stable under a wide range of environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
Some studies suggest that it may have cytotoxic effects against certain cancer cell lines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently limited .
Metabolic Pathways
Information on any enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-1-indanone typically involves the cyclization of 3-arylpropionic acids. One common method includes the use of Lewis acids such as terbium triflate (Tb(OTf)3) at elevated temperatures (around 250°C) to facilitate the cyclization process . Another approach involves the Friedel-Crafts acylation of methoxy-substituted benzene derivatives with suitable acylating agents under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory procedures.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-1-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to 4,5-dimethoxy-1-indanol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Bromination using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 4,5-dimethoxy-1-indanol.
Substitution: Formation of brominated derivatives like 4-bromo-5,6-dimethoxy-indan-1-one.
Scientific Research Applications
4,5-Dimethoxy-1-indanone has several scientific research applications:
Comparison with Similar Compounds
- 5,6-Dimethoxy-1-indanone
- 4,7-Dimethoxy-1-indanone
- 7-Hydroxy-1-indanone
- 4-Hydroxy-1-indanone
Comparison: 4,5-Dimethoxy-1-indanone is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
4,5-dimethoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQODIRIVQXQUFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286605 | |
Record name | 4,5-dimethoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6342-80-9 | |
Record name | 4,5-Dimethoxy-1-indanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6342-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 46649 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6342-80-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-dimethoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethoxy-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was the formation of 4,5-dimethoxy-2-indanone confirmed in the study?
A2: The researchers confirmed the identity of the unusual rearrangement product, 4,5-dimethoxy-2-indanone, through a combination of analytical techniques. These included infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and elemental analysis []. These methods provided compelling evidence for the structural assignment of the rearranged product.
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